2-クロロ-1-(4-フェニル-1,2,3,4-テトラヒドロイソキノリン-2-イル)エタン-1-オン

説明

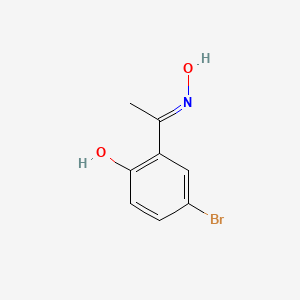

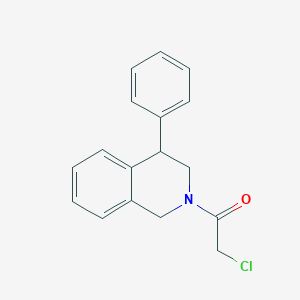

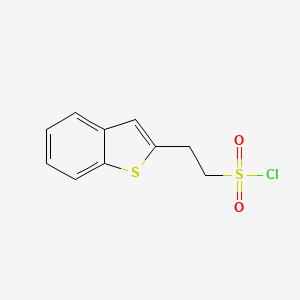

2-Chloro-1-(4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C17H16ClNO and its molecular weight is 285.8. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-1-(4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ケモプロテオミクス研究

この化合物は、ケモプロテオミクス研究におけるシステイン反応性低分子フラグメントとして機能します。 これは、タンパク質中の反応性システイン残基を特定するのに役立ちます。これは、タンパク質の機能と相互作用を理解するために重要です .

リガンド結合性評価

これは、従来の薬剤標的と、いわゆる「ドラッグ不可」な標的の両方におけるリガンド結合性を評価するために使用されます。これは、治療標的の範囲を拡大するために重要です .

共有結合性リガンド発見

求電子性スカウトフラグメントとして、これはフラグメントベースの共有結合性リガンド発見において不可欠であり、結合部位の特定と共有結合性阻害剤の開発を支援します .

標的タンパク質分解

この化合物は、求電子性PROTAC®分子などの二機能性ツールに組み込むことができます。 これらは、標的タンパク質分解に使用され、創薬のための有望なアプローチです .

E3リガーゼ発見

ユビキチン・プロテアソーム系研究の分野では、この化合物は、分解のためにタンパク質にタグを付ける酵素であるE3リガーゼの発見に使用されます .

プロテオーム全体の可逆的共有結合の可能性

この化合物は、システインでの可逆的共有結合の可能性をプロテオーム全体で探求するために使用できます。これは、可逆的薬物相互作用とシグナル伝達経路に影響を与えます .

核タンパク質用の求電子性PROTACs

作用機序

Target of Action

The primary target of 2-Chloro-1-(4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is cysteine residues in proteins . This compound is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies . It interacts with both traditionally druggable proteins and “undruggable,” or difficult-to-target, proteins .

Mode of Action

This compound acts as an electrophilic scout fragment . It can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation . The compound forms a covalent bond with the cysteine residue in the target protein, which can lead to changes in the protein’s function .

Result of Action

The result of the compound’s action depends on the specific proteins it targets. By forming a covalent bond with cysteine residues in these proteins, it can alter their function, potentially leading to changes at the molecular and cellular levels . The exact effects would depend on the specific proteins targeted and the context in which they are expressed.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at a temperature of 2-8°C , suggesting that temperature could affect its stability Other factors, such as pH and the presence of other molecules in the environment, could also influence its action and efficacy

生化学分析

Biochemical Properties

It is known that tetrahydroisoquinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 2-Chloro-1-(4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one in animal models . Future studies could provide valuable information on threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies could provide insights into any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

特性

IUPAC Name |

2-chloro-1-(4-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c18-10-17(20)19-11-14-8-4-5-9-15(14)16(12-19)13-6-2-1-3-7-13/h1-9,16H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMHNEUIMSQQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1C(=O)CCl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601172290 | |

| Record name | Ethanone, 2-chloro-1-(3,4-dihydro-4-phenyl-2(1H)-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-98-0 | |

| Record name | Ethanone, 2-chloro-1-(3,4-dihydro-4-phenyl-2(1H)-isoquinolinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-chloro-1-(3,4-dihydro-4-phenyl-2(1H)-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601172290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1652224.png)

![3-[1-(3-phenoxypropyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B1652225.png)

![3-{1-[2-(cyclopropylmethoxy)ethyl]piperidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B1652226.png)

![N-[3-(2,2-dimethylpropyl)-1H-pyrazol-5-yl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide](/img/structure/B1652235.png)

![2-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B1652238.png)

![methyl 2,2-difluoro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B1652245.png)